molecular formula C28H39F2N7O7 B13144404 5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester

5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester

Cat. No.: B13144404
M. Wt: 623.6 g/mol
InChI Key: URRYSDVAQGPLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.

Scientific Research Applications

5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the pathway involved. For example, the compound may bind to a particular enzyme, inhibiting its activity and thereby affecting a specific biochemical pathway. Alternatively, it may interact with a receptor, modulating its signaling activity and leading to changes in cellular function.

Comparison with Similar Compounds

When compared to similar compounds, 5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazadecenoic acids or pyrazinyl derivatives, each with their own distinct properties and applications. The specific arrangement of functional groups in this compound may confer unique reactivity or biological activity, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C28H39F2N7O7

Molecular Weight

623.6 g/mol

IUPAC Name

tert-butyl N-[N'-[2-[[2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetyl]amino]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate

InChI

InChI=1S/C28H39F2N7O7/c1-18-15-32-21(33-17-28(29,30)19-11-9-8-10-12-19)22(39)37(18)16-20(38)31-13-14-42-36-23(34-24(40)43-26(2,3)4)35-25(41)44-27(5,6)7/h8-12,15H,13-14,16-17H2,1-7H3,(H,31,38)(H,32,33)(H2,34,35,36,40,41)

InChI Key

URRYSDVAQGPLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1CC(=O)NCCON=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NCC(C2=CC=CC=C2)(F)F

Origin of Product

United States

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